molecular formula C22H21N5O3S B2982820 2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 922106-18-1

2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2982820
CAS No.: 922106-18-1
M. Wt: 435.5
InChI Key: GAMNOUDLWVGCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidin derivative characterized by a 2,3-dimethylphenyl substituent at the 1-position of the pyrazolo core, a thioether-linked acetamide moiety at the 6-position, and a 3-methoxyphenyl group on the terminal acetamide. Its synthesis involves nucleophilic substitution reactions, as seen in analogous pyrazolo[3,4-d]pyrimidin derivatives .

Properties

IUPAC Name

2-[[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-13-6-4-9-18(14(13)2)27-20-17(11-23-27)21(29)26-22(25-20)31-12-19(28)24-15-7-5-8-16(10-15)30-3/h4-11H,12H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNOUDLWVGCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide belongs to a class of pyrazolo[3,4-d]pyrimidines, which have garnered attention due to their diverse biological activities, particularly in cancer therapy and antiviral applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that incorporate various substituents to enhance biological activity. The specific synthesis pathway for the compound has not been detailed in the literature but follows standard protocols for similar pyrazolo derivatives.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various human tumor cell lines by the National Cancer Institute (NCI). The compound 7d , a close analogue, showed impressive results with an IC50 value of 1.74 μM against the OVCAR-4 ovarian cancer cell line and was more potent than Erlotinib against several other lines including NCI-H460 and ACHN cells .

The anticancer activity is primarily attributed to the inhibition of key kinases such as EGFR and ErbB2. The dual inhibition leads to apoptosis induction, evidenced by increased levels of active caspase-3 and cell cycle arrest at the G2/M phase .

Antiviral Activity

In addition to anticancer effects, some pyrazolo derivatives have shown promise as antiviral agents. For example, compounds within this class have been noted for their activity against viruses like Hepatitis C and various strains of influenza. The biological activity is often linked to their ability to inhibit viral replication and modulate immune responses .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidines:

  • OVCAR-4 Cell Line Study : A derivative exhibited an IC50 value of 1.74 μM, indicating potent anti-proliferative effects.
  • NCI-H460 Cell Line : Another compound from this class demonstrated an IC50 value of 4.44 μM, showcasing its potential as a therapeutic agent against lung cancer .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
7dOVCAR-41.74EGFR/ErbB2 inhibition; apoptosis induction
7dNCI-H4604.44EGFR/ErbB2 inhibition; apoptosis induction
Similar DerivativeMCF-70.39Cytotoxicity against breast cancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Core Modifications

The structural uniqueness of the target compound lies in its substituent combination:

  • 2,3-Dimethylphenyl group : Enhances steric bulk and lipophilicity compared to unsubstituted or fluorophenyl analogs.
  • 3-Methoxyphenyl acetamide : Introduces electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., fluorine) in related compounds .

Key analogs include:

1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–10 in ): Feature phenacyl-thioether linkages and variable phenyl substituents. The target compound’s 2,3-dimethylphenyl group may confer greater steric hindrance than the phenyl or para-substituted phenyl groups in these analogs .

Example 83 (): Contains fluorophenyl and dimethylamino substituents. Fluorine atoms improve metabolic stability but reduce solubility compared to the target’s methoxy group .

Physicochemical Properties

While specific data for the target compound are unavailable in the provided evidence, comparisons can be inferred:

Property Target Compound Example 83 () Compounds 2–10 ()
Molecular Weight ~450–500 (estimated) 571.20 ~400–550 (estimated)
Melting Point N/A 302–304°C Not reported
Key Substituents 2,3-Dimethylphenyl, 3-methoxy Fluorophenyl, dimethylamino Varied substituted phenyl
Synthetic Route Phenacyl chloride reaction Suzuki coupling Phenacyl chloride reaction

Research Findings and Implications

Substituent Impact on Bioactivity :

  • Methoxy and methyl groups (target compound) may enhance membrane permeability compared to polar fluorine substituents (Example 83) .
  • Thioether linkages in the target compound could improve oxidative stability over oxygen-based analogs .

Structural Characterization :

  • Tools like the Crystallography & NMR System (CNS) () enable precise analysis of pyrazolo[3,4-d]pyrimidin derivatives, aiding in crystallographic refinement and electron-density mapping for structure-activity relationship (SAR) studies .

The target compound’s non-fluorinated structure may offer a novel intellectual property niche .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of this pyrazolo-pyrimidine derivative?

  • Methodological Answer : Optimizing yield requires careful control of reaction parameters. For example, analogs with 50% yields (e.g., compounds in and ) were synthesized via nucleophilic substitution reactions under reflux conditions. Key steps include:

  • Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Monitoring reaction progress via TLC or HPLC to terminate at peak product formation.
  • Purification via recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons in the 7.0–8.5 ppm range for pyrimidine and phenyl groups) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 423 [M−H]− in ).
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1678 cm−1 for amide bonds) .

Q. How can researchers ensure purity (>99%) of the final compound?

  • Methodological Answer :

  • Employ preparative HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile/water with 0.1% formic acid).
  • Validate purity via dual detection (UV at 254 nm and ELSD) .

Advanced Research Questions

Q. How can computational tools like CNS resolve structural ambiguities in crystallographic or NMR data?

  • Methodological Answer :

  • Use the Crystallography & NMR System (CNS) to refine X-ray or NMR-derived structures. For example:
  • Input experimental data (e.g., NOEs, chemical shifts) to generate 3D models.
  • Apply simulated annealing and density modification to resolve electron density ambiguities.
  • Validate with cross-validation metrics (e.g., R-free factor) .

Q. What experimental design strategies address contradictory bioactivity data across PDE inhibitor studies?

  • Methodological Answer :

  • Comparative Assays : Test the compound against multiple PDE isoforms (e.g., PDE9A vs. PDE5) under standardized conditions (pH, co-factors) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 2,3-dimethylphenyl vs. 2-chlorophenyl in ) to isolate bioactivity drivers.
  • Molecular Docking : Use software like AutoDock to predict binding modes and selectivity .

Q. How can statistical Design of Experiments (DoE) optimize reaction parameters?

  • Methodological Answer :

  • Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) to identify interactions.
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between reaction time and yield).
  • Example : A 3^2 factorial design reduced optimization steps for a similar pyrazolo-pyrimidine synthesis from 27 to 9 trials .

Q. What role does the thioether linkage play in modulating pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Assess via liver microsome assays; thioethers may resist oxidation compared to ethers.
  • Solubility : Measure logP (e.g., substituents like 3-methoxyphenyl in the target compound enhance hydrophilicity).
  • Bioavailability : Use Caco-2 cell monolayers to evaluate intestinal permeability .

Q. How can researchers resolve discrepancies in PDE9 inhibition potency across structural analogs?

  • Methodological Answer :

  • Kinetic Assays : Compare IC50 values under identical conditions (e.g., substrate concentration, enzyme purity).
  • X-ray Crystallography : Identify binding pocket interactions (e.g., hydrogen bonding with hydroxy-pyrimidine).
  • Mutagenesis Studies : Replace key residues (e.g., Gln453 in PDE9A) to validate binding mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.